molecular formula C26H28ClNO2 B588132 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol CAS No. 352233-94-4

4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol

Cat. No. B588132
CAS RN: 352233-94-4
M. Wt: 421.965
InChI Key: OOHZFZLDKFJSRJ-QPLCGJKRSA-N
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Description

This compound is also known as 4-Hydroxytamoxifen . It has a molecular formula of C26H29NO2 and a molecular weight of 387.514 Da . It is a non-polymer type and is not modified .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES notation for this compound is CCC(=C(c1ccc(cc1)O)c2ccc(cc2)OCCN(C)C)c3ccccc3 . The IUPAC InChI key is TXUZVZSFRXZGTL-QPLCGJKRSA-N .

Scientific Research Applications

Nonlinear Optical Properties

  • Synthesis and Nonlinear Optical Absorption : A study by Rahulan et al. (2014) on a similar compound highlights its potential in optical device applications. The compound demonstrated a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating its suitability for optical limiters (Rahulan et al., 2014).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Structure Analysis : Viji et al. (2020) conducted a study on a related compound, analyzing its molecular structure and spectroscopic data. This research involved density functional theory calculations and explored various molecular parameters, which could have implications in material science and chemistry (Viji et al., 2020).

Synthesis and Chemical Properties

  • Role of Substituents in Synthesis : A study by McCague et al. (1988) examined the synthesis of a related compound, focusing on the role of the 2-methyl substituent in stereoselective formation. This research provides insights into the synthesis process and the effects of different substituents (McCague et al., 1988).

Biological Evaluation

  • Antiestrogen Properties : Day et al. (1991) synthesized a series of compounds, including those related to the chemical , and evaluated them as pure antiestrogens. These findings are significant in understanding the compound's potential interactions with biological systems (Day et al., 1991).

Fluoroionophores

  • Development of Fluoroionophores : Hong et al. (2012) developed fluoroionophores from derivatives of this compound, demonstrating their application in metal ion recognition. This research is relevant for developing sensors and indicators in analytical chemistry (Hong et al., 2012).

Future Directions

The compound is under investigation for a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia . It is being developed by Ascent Therapeutics .

properties

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-6-4-3-5-7-21)25(16-17-27)20-8-12-23(29)13-9-20/h3-15,29H,16-19H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZFZLDKFJSRJ-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857840
Record name 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol

CAS RN

352233-94-4
Record name 4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
Reactant of Route 4
4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
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4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol
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